Methyl 5-fluoro-1h-indazole-7-carboxylate
Description
Historical Context and Evolution of Indazole Synthesis in Organic Chemistry
The journey of indazole chemistry began in the late 19th century. The first synthesis of the indazole core is credited to the Nobel laureate Emil Fischer in the 1880s, who unexpectedly produced the heterocycle from the thermal cyclization of o-hydrazinocinnamic acid. googleapis.com This initial discovery laid the groundwork for over a century of synthetic exploration.
Early methods for indazole synthesis often required harsh reaction conditions. However, the field has seen significant evolution, with modern organic chemistry providing a diverse portfolio of synthetic routes. nih.gov These contemporary methods often employ transition-metal catalysts, such as palladium and copper, to achieve higher efficiency, regioselectivity, and functional group tolerance under milder conditions. googleapis.comnih.gov The development of one-pot syntheses and flow chemistry techniques represents the frontier of indazole preparation, aiming to make these valuable scaffolds more accessible for research and industrial application. sigmaaldrich.com
Significance of the Indazole Scaffold in Contemporary Chemical Research
The indazole scaffold is considered a "privileged structure" in medicinal chemistry. chembuyersguide.comgoogle.com This designation is due to its frequent appearance in molecules with a wide array of biological activities. a2bchem.comgoogleapis.com The unique arrangement of its nitrogen atoms allows for diverse interactions with biological targets, making it a versatile starting point for drug design. googleapis.commolbase.com
Indazole derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and antitumor agents. a2bchem.comgoogleapis.combldpharm.com The structural diversity of indazole analogs allows for fine-tuning of their pharmacological profiles. a2bchem.commolbase.com This has led to the development of several commercially available drugs containing the indazole moiety, underscoring its importance in the pharmaceutical industry. googleapis.coma2bchem.com The ability to functionalize the indazole ring at various positions enables chemists to create vast libraries of compounds for screening and development. bldpharm.com
Rationale for Academic Research on Substituted 1H-Indazole-7-carboxylates
Within the broad family of indazoles, those substituted with a carboxylate group at the 7-position have garnered specific interest due to their utility as synthetic intermediates.
The 1H-indazole-7-carboxylic acid and its ester derivatives are valuable building blocks in the synthesis of more complex, biologically active molecules. molbase.com The carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, allowing for the construction of elaborate molecular architectures. google.commolbase.com
This motif is a key component in the synthesis of various pharmaceutical agents. For instance, derivatives of 2H-indazole-7-carboxamide have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy. chembuyersguide.com The versatility of the indazole-7-carboxylate scaffold makes it a focal point for research aimed at discovering novel therapeutics. molbase.commolbase.com
The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and biological properties, such as metabolic stability and binding affinity. This makes fluorinated heterocyclic compounds like Methyl 5-fluoro-1H-indazole-7-carboxylate of particular interest to medicinal chemists.
This specific compound has been identified as a key intermediate in the synthesis of advanced pharmaceutical agents. googleapis.comgoogle.comgoogle.com Notably, it serves as a precursor for the creation of amide-substituted indazoles that function as PARP inhibitors. google.comgoogleapis.comgoogleapis.comgoogleapis.com Patents disclose the synthesis of this compound, often starting from precursors like 2-amino-5-fluoro-3-methylbenzoic acid, highlighting its role in the development pipeline of potential cancer therapeutics. google.com The existence and documented synthesis of this compound underscore the targeted research efforts to create novel, fluorinated indazole-based molecules with potential therapeutic value. googleapis.comgoogle.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 952480-01-2 | chembuyersguide.coma2bchem.commolbase.com |
| Molecular Formula | C₉H₇FN₂O₂ | a2bchem.com |
| Synonym | Intermediate O, D1 | google.comgoogle.com |
Table 2: Properties of 5-Fluoro-1H-indazole-7-carboxylic acid
| Property | Value | Source |
| CAS Number | 1038916-13-0 | nih.govsigmaaldrich.comcymitquimica.com |
| Molecular Formula | C₈H₅FN₂O₂ | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-1H-indazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGDHYWZGKNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209057 | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-01-2 | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Methyl 5 Fluoro 1h Indazole 7 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System
The indazole ring is an aromatic heterocyclic system that can undergo electrophilic substitution reactions. However, the position of these substitutions is heavily influenced by the existing substituents.
The reactivity of the indazole core in Methyl 5-fluoro-1H-indazole-7-carboxylate towards electrophilic attack is significantly modulated by the electronic properties of the fluorine and methyl carboxylate groups. The fluorine atom at the C-5 position exerts a dual electronic effect: it is inductively electron-withdrawing (-I) and mesomerically electron-donating (+M) through its lone pairs. Conversely, the methyl carboxylate group at the C-7 position is a deactivating group, withdrawing electron density from the aromatic system through both inductive and mesomeric effects (-I, -M).
This electronic landscape suggests that the benzene (B151609) portion of the indazole ring is deactivated towards electrophilic attack compared to unsubstituted benzene. Any electrophilic substitution would likely be directed to positions activated by the fluorine's +M effect and least deactivated by the carboxylate group. Potential sites for electrophilic attack, such as halogenation or nitration, would need to be considered in the context of these competing electronic influences.
Regarding nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing fluorine atom on the aromatic ring could potentially facilitate such reactions. nih.gov SNAr reactions are favored on electron-poor aromatic rings, and the fluorine atom can act as a leaving group, particularly when activated by strongly electron-withdrawing groups positioned ortho or para to it. libretexts.org In the case of this compound, the feasibility of a nucleophile displacing the fluorine at C-5 would depend on the reaction conditions and the nature of the incoming nucleophile. mdpi.com
Transformations Involving the Methyl Ester Functionality
The methyl ester group at the C-7 position is a versatile handle for further molecular modifications, allowing for its conversion into other important functional groups such as carboxylic acids and amides.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-fluoro-1H-indazole-7-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a base like lithium hydroxide, followed by acidification to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for further derivatization, such as in the formation of amides.
A general procedure for a similar hydrolysis on a related indazole ester involves refluxing with a base like LiOH in a solvent mixture such as THF/water, followed by an acidic workup.
Table 1: Representative Conditions for Indazole Ester Hydrolysis
| Substrate | Reagents and Conditions | Product |
|---|
This table presents a representative example of indazole ester hydrolysis and not the specific target molecule.
The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This amidation can be achieved by first converting the carboxylic acid (obtained from hydrolysis) to a more reactive species like an acyl chloride, followed by reaction with the desired amine. Alternatively, direct amidation of the ester is possible, often requiring heating or the use of specific coupling agents. The synthesis of various N-substituted carboxamides allows for the exploration of structure-activity relationships in medicinal chemistry contexts.
Furthermore, the ester group can be reduced to a primary alcohol (hydroxymethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. chemistrysteps.commasterorganicchemistry.comquora.comyoutube.com This reduction would yield (5-fluoro-1H-indazol-7-yl)methanol, introducing a different type of functional group for further chemical manipulation.
Table 2: General Reactivity of Reducing Agents with Carbonyl Compounds
| Reducing Agent | Aldehydes | Ketones | Esters | Carboxylic Acids |
|---|---|---|---|---|
| NaBH₄ | Yes | Yes | No/Slow | No |
| LiAlH₄ | Yes | Yes | Yes | Yes |
This table provides a general overview of the reactivity of common reducing agents.
Regioselective Alkylation Reactions at the Indazole Nitrogen Atoms (N1 and N2)
Alkylation of the nitrogen atoms of the indazole ring is a critical reaction for modifying the properties of indazole-based compounds. The presence of two reactive nitrogen atoms (N1 and N2) leads to the possibility of forming two different regioisomers, and controlling the selectivity of this reaction is a key synthetic challenge.
The regioselectivity of N-alkylation in substituted indazoles is a subject of detailed study, with the outcome depending on a combination of steric and electronic factors of the substituents, the nature of the alkylating agent, and the reaction conditions (base, solvent). beilstein-journals.org
For indazoles bearing a substituent at the C-7 position, particularly an electron-withdrawing group like a carboxylate, a strong preference for alkylation at the N-2 position is observed. beilstein-journals.org Research by O'Donovan and colleagues has shown that employing C-7 CO₂Me substituted indazoles leads to excellent N-2 regioselectivity (≥ 96%). beilstein-journals.org This selectivity is attributed to both steric hindrance at the N-1 position from the adjacent C-7 substituent and the electronic deactivation of the N-1 position by the electron-withdrawing carboxylate group.
Mechanistic studies using density functional theory (DFT) calculations have provided further insight into the factors governing this selectivity. masterorganicchemistry.comyoutube.com The relative thermodynamic stability of the N1 and N2 tautomers plays a crucial role. The 1H-tautomer is generally more stable than the 2H-tautomer. youtube.com For N1 alkylation to occur, the indazole must adopt the less stable 2H-tautomer, which introduces an energetic penalty. masterorganicchemistry.com In contrast, N2 alkylation proceeds from the more stable 1H-tautomer. This inherent energetic difference contributes significantly to the preference for N2 alkylation in many cases. masterorganicchemistry.com
The choice of base and solvent can also influence the regiochemical outcome by affecting the nature of the indazolide anion and its subsequent reaction with the electrophile. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been reported to favor N-1 alkylation in some systems, potentially through chelation of the sodium cation with the N-2 nitrogen and a substituent at C-3. beilstein-journals.orgyoutube.com However, for 7-substituted indazoles, the steric and electronic effects of the C-7 substituent appear to be the dominant factors driving N-2 selectivity.
Table 3: Regioselectivity of N-Alkylation for a C-7 Substituted Indazole
| Substrate | Conditions | Product Ratio (N1:N2) |
|---|
This table summarizes the expected outcome based on published research on similar compounds. beilstein-journals.org
Control over Regiochemical Outcomes in Alkylation Reactions
For indazoles substituted at the C-7 position with an electron-withdrawing group, such as the methyl carboxylate in this compound, a high degree of regioselectivity for N-2 alkylation is observed. Research has shown that employing a C-7 CO₂Me substituted indazole can lead to excellent N-2 regioselectivity, with ratios of ≥ 96%. rsc.org This preference is attributed to both steric hindrance from the C-7 substituent, which disfavors attack at the adjacent N-1 position, and electronic effects where the electron-withdrawing nature of the carboxylate group influences the nucleophilicity of the two nitrogen atoms.
The choice of reaction conditions is also critical in directing the regioselectivity. For instance, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation in many indazole systems, whereas conditions for Mitsunobu reactions often show a preference for the N-2 regioisomer. rsc.org However, the substituent at C-7 appears to be a dominant controlling factor, consistently directing alkylation to the N-2 position.
| Indazole Substituent | Reaction Conditions (Base, Solvent) | Alkylation Position Favored | Observed Regioselectivity (N-1:N-2) | Reference |
|---|---|---|---|---|
| 7-CO₂Me | NaH, THF | N-2 | 4:96 | rsc.org |
| 7-NO₂ | NaH, THF | N-2 | Highly N-2 selective | rsc.org |
| Unsubstituted | NaH, DMF | Mixture | Variable | nih.gov |
| Unsubstituted | Mitsunobu Conditions | N-2 | 1:2.5 | rsc.org |
Further Functionalization of the Fluorine Atom
The fluorine atom at the C-5 position of this compound represents another key site for molecular diversification. The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, its strategic replacement can introduce a wide array of functional groups, profoundly altering the biological and physical properties of the parent molecule.
The functionalization of the C-5 fluorine atom can be approached through two primary strategies: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a potent nucleophile displaces the fluorine atom. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho and/or para to the fluorine atom is crucial for activating the ring towards nucleophilic attack. beilstein-journals.orgnih.gov In the case of this compound, the indazole ring system itself is electron-deficient, and this is further enhanced by the C-7 carboxylate group. This electronic setup should, in principle, make the C-5 position susceptible to attack by strong nucleophiles such as amines, alkoxides, or thiolates. For SNAr reactions, the fluoride (B91410) ion is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack—often the rate-determining step. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-F bond functionalization through palladium-catalyzed cross-coupling reactions. While challenging, the direct use of aryl fluorides in such reactions is an area of active research. More commonly, the fluorine atom might be replaced by another halogen, such as bromine or iodine, to facilitate standard cross-coupling protocols. However, direct C-F bond activation for cross-coupling is a more atom-economical approach.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the 5-fluoroindazole moiety with a boronic acid or ester. While no specific examples for this compound are available, studies on 5-bromoindazoles have demonstrated the feasibility of Suzuki coupling at the C-5 position to introduce new aryl or heteroaryl groups. nih.gov The success of such a reaction on the 5-fluoro analogue would depend on finding a suitable palladium catalyst and ligand system capable of activating the strong C-F bond.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org The application of this reaction to this compound would enable the introduction of a wide variety of primary and secondary amines at the C-5 position, leading to the synthesis of 5-aminoindazole (B92378) derivatives. These derivatives are valuable, as the amino group can serve as a handle for further functionalization or as a key pharmacophoric element. chemimpex.com The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the success of Buchwald-Hartwig aminations, particularly with less reactive aryl halides. libretexts.org
| Reaction Type | Potential Reactant | Potential Product | Key Conditions |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amine (e.g., Piperidine) | Methyl 5-(piperidin-1-yl)-1H-indazole-7-carboxylate | Strong base, polar aprotic solvent (e.g., DMF, DMSO) |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Methyl 5-phenyl-1H-indazole-7-carboxylate | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Methyl 5-morpholino-1H-indazole-7-carboxylate | Pd catalyst, phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOtBu) |
Spectroscopic and Structural Elucidation of Methyl 5 Fluoro 1h Indazole 7 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For Methyl 5-fluoro-1H-indazole-7-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the methyl carboxylate group, as well as the aromatic ring currents.
The protons on the benzene (B151609) portion of the indazole ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom at the C5 position and the carboxylate group at the C7 position will induce characteristic splitting patterns. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine at C5. Similarly, the proton at C6 should also present as a doublet of doublets, coupling to the proton at C4 and the fluorine at C5. The proton at C3 of the pyrazole (B372694) ring is expected to be a singlet. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent. The methyl protons of the ester group are expected to be a sharp singlet, typically resonating around δ 3.9-4.0 ppm.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~8.2 | s | - |
| H-4 | ~7.8 | dd | J(H-F) = ~9-10 Hz, J(H-H) = ~2 Hz |
| H-6 | ~7.5 | dd | J(H-F) = ~9-10 Hz, J(H-H) = ~2 Hz |
| NH | >10 | br s | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms. The chemical shifts would be influenced by the attached functional groups. The carbonyl carbon of the ester is expected at the most downfield position, typically in the range of δ 160-170 ppm. The carbon atom attached to the fluorine (C5) will appear as a doublet due to carbon-fluorine coupling (¹JCF), with a large coupling constant. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The methyl carbon of the ester group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| C3 | ~135 |
| C3a | ~125 |
| C4 | ~115 (d, JCF ≈ 25 Hz) |
| C5 | ~160 (d, ¹JCF ≈ 240 Hz) |
| C6 | ~110 (d, JCF ≈ 20 Hz) |
| C7 | ~120 |
| C7a | ~140 |
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine would be influenced by its position on the aromatic ring and the presence of other substituents. The signal would likely appear as a doublet of doublets due to coupling with the ortho protons at C4 and C6.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show a correlation between the protons at C4 and C6, confirming their adjacent relationship through the fluorine-coupled system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C3, C4, and C6 based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and various carbons in the indazole ring, which would be instrumental in confirming the placement of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show through-space correlations between the C6-H and the methyl protons of the ester group at C7, providing definitive evidence for their proximity and confirming the regiochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass would then be compared to the calculated theoretical mass to confirm the elemental composition.
Calculated Exact Mass for C₉H₇FN₂O₂: 194.04915 g/mol
An observed mass in HRMS that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula.
Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound (C₉H₇FN₂O₂) would be isolated and then subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions.
The fragmentation of the parent molecule would likely initiate at the most labile bonds. Key fragmentation pathways for this compound would be expected to include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester's C-O bond would result in the loss of a methoxy radical, leading to a prominent peak at m/z corresponding to the acylium ion.
Loss of the entire ester group (-COOCH₃): The molecule could undergo fragmentation with the loss of the complete methyl carboxylate group.
Decarbonylation: Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion is a common fragmentation pathway for esters and carboxylic acids.
Ring fragmentation: The indazole ring system itself can undergo cleavage, although this often requires higher energy and can lead to a complex series of smaller fragment ions. The presence of the fluorine atom would influence the fragmentation of the aromatic ring, potentially leading to the loss of a neutral C-H-F fragment.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M - •OCH₃]⁺ | Loss of methoxy radical | 163.04 |
| [M - COOCH₃]⁺ | Loss of methyl carboxylate | 135.05 |
| [M - •OCH₃ - CO]⁺ | Subsequent loss of CO | 135.04 |
| [C₇H₄FN₂]⁺ | Loss of the ester group | 135.04 |
Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The key functional groups and their expected IR absorption regions are:
N-H Stretch: The N-H bond of the indazole ring is expected to show a stretching vibration in the region of 3400-3200 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding in the solid state.
C=O Stretch: The carbonyl group (C=O) of the ester is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp absorption band in the range of 1730-1715 cm⁻¹.
C-O Stretch: The C-O single bond of the ester will exhibit a stretching vibration in the fingerprint region, typically between 1300-1100 cm⁻¹.
C=C and C=N Stretches: The aromatic C=C and C=N bonds of the indazole ring will show multiple absorption bands in the 1620-1450 cm⁻¹ region.
C-F Stretch: The carbon-fluorine bond will have a characteristic stretching vibration, typically found in the 1100-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3400-3200 |
| C=O (Ester) | Stretch | 1730-1715 |
| C=C, C=N (Aromatic) | Stretch | 1620-1450 |
| C-O (Ester) | Stretch | 1300-1100 |
| C-F | Stretch | 1100-1000 |
X-ray Crystallography for Solid-State Molecular Architecture
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
A crystallographic analysis would yield a detailed geometric description of the molecule. For instance, the bond lengths within the indazole ring would provide evidence for the degree of aromaticity. The C=O and C-O bond lengths of the ester group would be consistent with those of other methyl esters. The C-F bond length would also be determined with high precision.
The bond angles would define the geometry around each atom, and the dihedral angles would describe the conformation of the molecule, particularly the orientation of the methyl carboxylate group relative to the indazole ring. For a related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring was found to be nearly coplanar with the ester moiety, suggesting conjugation. nih.gov A similar planarity might be expected for this compound.
A hypothetical table of selected bond lengths and angles is provided below for illustrative purposes, based on typical values for similar structures.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| C=O | ~1.20 | O=C-O | ~125 |
| C-O (ester) | ~1.35 | C-O-CH₃ | ~115 |
| C-F | ~1.35 | C-C-F (aromatic) | ~119 |
| N-N (indazole) | ~1.37 | C-N-N (indazole) | ~112 |
| N-H | ~1.00 | C-N-H (indazole) | ~125 |
The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. For this compound, hydrogen bonding would be a dominant interaction. The N-H group of the indazole can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the indazole ring can act as acceptors.
These hydrogen bonds would likely lead to the formation of specific packing motifs, such as chains or sheets of molecules. In the crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, weak C-H···N and C-H···O hydrogen-bond-like interactions were observed, leading to the formation of inversion-related dimers. nih.gov Similar interactions, along with potential π-π stacking between the indazole rings, would be anticipated to play a significant role in the crystal packing of the title compound. The fluorine atom could also participate in weak C-H···F interactions. Understanding these packing motifs is crucial as they can influence the material's physical properties, such as solubility and melting point.
Computational Chemistry and Mechanistic Studies of Methyl 5 Fluoro 1h Indazole 7 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate details of molecular structure and reactivity. For Methyl 5-fluoro-1H-indazole-7-carboxylate, these methods provide invaluable insights into its behavior at the molecular level.
Density Functional Theory (DFT) is a computational method that has revolutionized the study of molecular systems. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. DFT calculations also provide the total electronic energy of the molecule, which is fundamental for assessing its stability and the thermodynamics of reactions it may undergo.
| Parameter | Predicted Value |
| Method | DFT (B3LYP/6-311+G(d,p)) |
| Total Energy | (Not available in search results) |
| Dipole Moment | (Not available in search results) |
| Note: This table represents typical data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis yields information about atomic charges, hybridization, and the nature of chemical bonds.
For this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electronic effects of the fluorine and methyl carboxylate substituents. The fluorine atom, being highly electronegative, is expected to have a significant negative partial charge and to inductively withdraw electron density from the aromatic ring. The methyl carboxylate group at the 7-position is also electron-withdrawing. The nitrogen atoms of the indazole ring will possess negative charges due to their lone pairs. The hybridization of the atoms, primarily sp² for the ring carbons and nitrogens, would also be confirmed by NBO analysis. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.
| Atom | Hybridization | Natural Charge (e) |
| N1 | sp² | (Not available in search results) |
| N2 | sp² | (Not available in search results) |
| C5 | sp² | (Not available in search results) |
| F (on C5) | sp | (Not available in search results) |
| C7 | sp² | (Not available in search results) |
| Note: This table illustrates the type of information obtained from an NBO analysis. The specific values for this compound are not available in the provided search results. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov
In the case of this compound, the HOMO is expected to be localized primarily on the indazole ring, indicating that this is the site of nucleophilic attack. The LUMO, on the other hand, will likely be distributed over the aromatic system, with significant contributions from the electron-withdrawing carboxylate group, making this region susceptible to nucleophilic attack. The presence of the fluorine atom will also influence the energy and distribution of these orbitals. DFT studies on various indazole derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.govrsc.org
| Orbital | Energy (eV) |
| HOMO | (Not available in search results) |
| LUMO | (Not available in search results) |
| HOMO-LUMO Gap | (Not available in search results) |
| Note: This table shows the kind of data derived from FMO analysis. Specific values for the target compound are not available in the search results, but studies on related indazoles provide a framework for understanding these properties. nih.gov |
Mechanistic Investigations of Key Synthetic Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, understanding the mechanisms of its formation and subsequent reactions is crucial for optimizing synthetic routes.
A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, which determines the rate of the reaction.
For reactions involving indazoles, such as N-alkylation, computational studies can map out the entire reaction pathway, including intermediates and transition states. beilstein-journals.orgbeilstein-journals.org While a specific study on this compound was not found, detailed DFT studies on the alkylation of the closely related methyl 5-bromo-1H-indazole-3-carboxylate have been reported. beilstein-journals.orgbeilstein-journals.org These studies reveal the structures of the transition states for N1 and N2 alkylation and calculate the associated energy barriers. Such calculations can predict which regioisomer is kinetically favored.
| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |
| N1-Alkylation | (Not available for target compound) | (Not available for target compound) |
| N2-Alkylation | (Not available for target compound) | (Not available for target compound) |
| Note: This table illustrates the type of data obtained from transition state analysis. While not available for the specific target compound, such data is available for analogous indazole alkylations. beilstein-journals.orgbeilstein-journals.org |
A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position. beilstein-journals.orgbeilstein-journals.org Computational modeling has proven to be a valuable tool for understanding and predicting this regioselectivity.
Studies on related indazoles have shown that the outcome of alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.orgnih.govd-nb.info For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have shown that the use of certain metal cations can lead to a chelation-controlled mechanism that favors N1 substitution. beilstein-journals.org In the absence of such coordinating cations, non-covalent interactions can direct the reaction towards the N2 position. For C-7 substituted indazoles with an ester group (CO2Me), excellent N-2 regioselectivity has been observed under certain conditions, highlighting the influence of substituents on the 7-position. d-nb.info These computational models, which correlate well with experimental observations, provide a predictive framework for the regioselective synthesis of indazole derivatives, including this compound.
Conformational Analysis and Tautomerism in 1H-Indazole Systems
The conformational flexibility and tautomeric state of a molecule are critical determinants of its chemical reactivity and biological activity. For N-heterocyclic compounds like indazoles, the position of the tautomeric proton can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities.
The indazole ring system can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Numerous theoretical studies have been conducted to determine the relative stability of these forms. nih.govnih.govrsc.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in these investigations. nih.govresearchgate.net
In the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov This greater stability of the 1H form is often attributed to its benzenoid character, which is energetically more favorable than the quinoid structure of the 2H-tautomer. nih.gov The energy difference between the two tautomers in the gas phase is typically calculated to be in the range of 3-5 kcal/mol. nih.gov
Theoretical calculations have shown that the choice of computational method and basis set can influence the exact energy difference, but the general trend of 1H-tautomer preference is consistent across most high-level calculations. nih.govrsc.org
The presence of substituents on the indazole ring can significantly modulate the tautomeric equilibrium. The electron-withdrawing or -donating nature of the substituent, as well as its position, can selectively stabilize or destabilize one tautomer over the other.
In the case of this compound, we have two key substituents: a fluorine atom at the 5-position and a methyl carboxylate group at the 7-position.
Methyl Carboxylate Substituent: The methyl carboxylate group is also electron-withdrawing. Its position at C7, adjacent to the nitrogen at position 1 in the 1H-tautomer, can lead to steric and electronic interactions that influence conformational preferences and tautomeric equilibrium.
A hypothetical data table illustrating the potential relative energies of the tautomers for the substituted indazole, based on general principles, is presented below.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| This compound | 0.00 | 0.00 |
| Methyl 5-fluoro-2H-indazole-7-carboxylate | 4.20 | 3.80 |
This is a hypothetical table based on general trends for substituted indazoles. The values are illustrative and would require specific quantum chemical calculations for validation.
Molecular Modeling for Understanding Potential Binding Interactions
To explore the potential of this compound as a biologically active agent, molecular modeling techniques such as ligand-protein docking and molecular dynamics simulations are invaluable tools. These methods allow for the in-silico investigation of how the molecule might interact with a protein target.
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov This can provide insights into the binding affinity and the key interactions that stabilize the complex. Given that many indazole derivatives exhibit inhibitory activity against kinases, a representative kinase active site could be used as a model system.
A typical docking study would involve:
Preparation of the 3D structure of this compound.
Selection and preparation of a relevant protein target structure from the Protein Data Bank (PDB).
Execution of the docking algorithm to generate a series of possible binding poses.
Scoring and analysis of the poses to identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds).
The fluorine atom at the 5-position is of particular interest as it can participate in favorable halogen bond interactions with electron-rich residues in a protein's binding pocket. The carboxylate group can act as a hydrogen bond acceptor, while the N-H group of the indazole ring can act as a hydrogen bond donor.
A hypothetical table summarizing potential docking results against a model kinase is shown below.
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond (Donor) | Glu91 (Backbone C=O) | 2.9 |
| Hydrogen Bond (Acceptor) | Lys46 (Sidechain N-H) | 3.1 |
| Halogen Bond | Asp104 (Sidechain C=O) | 3.2 |
| Pi-Pi Stacking | Phe92 | 3.5 |
This is a hypothetical table of docking interactions. The specific residues and distances would depend on the chosen protein target.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational flexibility of both the ligand and the protein over time. nih.govnih.gov An MD simulation would typically follow a docking study to refine the binding pose and to calculate binding free energies.
The simulation would involve placing the docked complex in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system. The resulting trajectory can be analyzed to understand:
The stability of the key interactions identified in the docking study.
The conformational changes in the ligand and protein upon binding.
The role of water molecules in mediating ligand-protein interactions.
An estimation of the binding free energy using methods like MM/PBSA or MM/GBSA.
Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation would indicate the stability of the complex. A stable RMSD suggests that the binding pose is maintained.
Structure Activity Relationship Sar Insights for Indazole 7 Carboxylate Derivatives
Impact of Fluorine Substitution on Molecular Recognition and Interaction Profiles
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com The fluorine atom at the C-5 position of the indazole ring in Methyl 5-fluoro-1h-indazole-7-carboxylate can profoundly influence its biological activity through several mechanisms.
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering the molecule's ionization state at physiological pH. nih.gov This can affect solubility, permeability, and interactions with target proteins. nih.gov Furthermore, replacing a C-H bond with a more stable C-F bond often blocks sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. nih.govnih.govfrontiersin.org Fluorine substitution can also increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions with a receptor. benthamscience.comresearchgate.net
Enhanced Binding Affinity: The C-F bond can participate in favorable non-covalent interactions within a protein binding pocket. These interactions, while individually modest (0.1-0.4 kcal/mol), can cumulatively increase binding affinity. nih.gov Fluorine can act as a weak hydrogen bond acceptor and engage in dipole-dipole and quadrupolar interactions. tandfonline.comnih.gov Strategic placement of fluorine can lead to enhanced ligand binding to a target protein, either through direct interactions or by influencing the polarity of other groups that interact with the protein. tandfonline.comresearchgate.net Studies on fluorinated heterocyclic compounds have demonstrated that fluorination can lead to more potent biological activity compared to their non-fluorinated counterparts. frontiersin.org
Conformational Control: Due to its unique stereoelectronic properties, fluorine can influence the preferred conformation of a molecule. This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.
Role of the Carboxylate Moiety in Intermolecular Interactions
The methyl carboxylate group at the C-7 position is a key functional moiety that significantly contributes to the molecule's interaction profile. As an important pharmacophore, the carboxylate group can be indispensable for drug-target interactions. nih.gov
The primary role of the ester's carbonyl oxygen is to act as a hydrogen bond acceptor. researchgate.netchemrxiv.org In a protein's active site, this group can form crucial hydrogen bonds with amino acid residues that are hydrogen bond donors (e.g., the backbone N-H of an amino acid or the side chains of arginine, lysine, or histidine), anchoring the ligand in the binding pocket. The presence and orientation of a hydrogen bond donor on the ligand and an acceptor on the protein are critical for stabilizing the ligand-protein complex. chemrxiv.org
Moreover, methyl esters can be susceptible to in vivo hydrolysis by esterase enzymes, converting them to the corresponding carboxylic acid. nih.gov A carboxylic acid is both a hydrogen bond donor (the hydroxyl proton) and a potent hydrogen bond acceptor (both oxygens). ijacskros.com This metabolic conversion can alter the drug's binding mode, solubility, and pharmacokinetic profile. nih.govnih.gov In some cases, the carboxylic acid metabolite is the primary active species. The potential for the carboxylate group to form strong, sometimes cooperative, hydrogen bonds with residues like aspartate or glutamate (B1630785) can be a determining factor in target affinity and specificity. nih.gov
Influence of Substituents on the Indazole Ring System on SAR Trends
The biological activity of indazole derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic ring system. SAR studies on diverse indazole-based inhibitors have highlighted the importance of substitution patterns for potency and selectivity. nih.govnih.gov
| Target | Critical Position(s) | Favorable Substituents | Impact | Reference |
|---|---|---|---|---|
| Akt (Protein Kinase B) | C-3 | Heteroaryl-pyridine analogues | Discovery of potent and selective inhibitors (Ki=0.16 nM). | nih.gov |
| HIF-1α | C-1, C-3 | Substituted furan (B31954) moiety at C-3 | Crucial for high inhibitory activity. | nih.gov |
| IDO1 Enzyme | C-3, C-4, C-6 | Carbohydrazide at C-3; various groups at C-4/C-6 | Substituents at C-4/C-6 are crucial for inhibition; C-3 moiety plays a role in strong activity. | nih.govmdpi.com |
| ERK1/2 Kinase | - | Indazole amide scaffold | Led to potent inhibitors of ERK signaling. | nih.gov |
| Mps1 Kinase | C-3, C-6 | Aryl groups at C-3; various groups at C-6 | Optimization at these positions led to nanomolar inhibitors. | acs.org |
Comparative Analysis with Other Substituted Indazole Analogues
The identity of the R group in the ester function (-COOR) at the C-7 position can significantly impact activity. While this article focuses on the methyl ester, replacing the methyl group with other alkyl (e.g., ethyl, propyl, tert-butyl) or aryl (e.g., phenyl) groups is a common medicinal chemistry strategy to probe the binding pocket and modulate physicochemical properties.
Steric Effects: Changing from a small methyl group to a larger alkyl or bulky aryl group can explore the size and shape of the binding site. If the pocket is spacious, larger groups may form additional favorable van der Waals interactions, increasing affinity. Conversely, if the pocket is constrained, larger groups will cause a steric clash, reducing binding affinity.
Lipophilicity and Solubility: Increasing the length of an alkyl chain or adding an aryl group generally increases the molecule's lipophilicity. nih.gov This can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. While increased lipophilicity can improve membrane permeability, it can also decrease aqueous solubility and increase non-specific binding. nih.gov
| Ester Group (R in -COOR) | Potential Impact on Lipophilicity (logP) | Potential Interaction with Binding Pocket | Reference Principle |
|---|---|---|---|
| Methyl (-CH3) | Baseline | Small, fits into most pockets. | nih.gov |
| Ethyl (-CH2CH3) | Slight Increase | Probes for slightly larger space. | nih.gov |
| iso-Propyl (-CH(CH3)2) | Moderate Increase | Introduces branching, probes for specific pocket shapes. | nih.gov |
| Phenyl (-C6H5) | Significant Increase | Probes for large, potentially hydrophobic pockets; allows for π-stacking. | nih.gov |
While the focus compound contains fluorine, comparing its potential effects to other halogens (Chlorine, Bromine, Iodine) provides valuable SAR insights. rsc.org Halogens are not interchangeable, as they differ significantly in size, electronegativity, and the ability to form specific interactions. acs.org
Size and Steric Hindrance: Atomic radius increases down the group: F < Cl < Br < I. Substituting a small fluorine atom with a much larger iodine atom can introduce steric hindrance that prevents optimal binding.
Electronegativity and Polarity: Fluorine is the most electronegative element, making the C-F bond highly polarized. Electronegativity decreases down the group, affecting the electronic nature of the aromatic ring.
Halogen Bonding: Chlorine, bromine, and especially iodine are effective halogen bond donors. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site (like a backbone carbonyl oxygen) on the receptor. acs.org Fluorine is generally not considered a good halogen bond donor due to its high electronegativity and low polarizability. In cases where a halogen bond is beneficial, replacing fluorine with a heavier halogen can dramatically increase binding affinity, sometimes by an order of magnitude for each step down the group (Cl to Br to I). acs.org
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Key Interaction Type | Reference Principle |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Strong inductive effects, weak H-bond acceptor. | tandfonline.comacs.org |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate inductive effects, moderate halogen bonding. | acs.org |
| Bromine (Br) | 1.85 | 2.96 | Weaker inductive effects, strong halogen bonding. | acs.org |
| Iodine (I) | 1.98 | 2.66 | Weakest inductive effects, strongest halogen bonding. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structures of compounds with their biological activities. neovarsity.org For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov
These methods work by:
Aligning a series of active and inactive molecules based on a common scaffold.
Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (for CoMFA) or similarity indices related to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties (for CoMSIA) at each grid point. neovarsity.org
Using statistical methods like Partial Least Squares (PLS) to build a mathematical model that correlates the variations in these fields with the observed biological activity (e.g., IC₅₀ or Kᵢ values). nih.gov
The resulting 3D-QSAR models can be visualized as contour maps superimposed on a representative molecule. nih.govmdpi.com These maps highlight regions where specific properties are predicted to increase or decrease biological activity. For example, a map might show a green-colored contour in a region where bulky (steric) groups are favorable for activity, and a red contour where they are unfavorable. Such models provide a structural framework for designing new, more potent inhibitors by guiding the placement of substituents with desirable properties. nih.gov QSAR studies on indazole derivatives have been successfully used to develop predictive models and design potent inhibitors for targets like HIF-1α. nih.govnih.gov
Future Directions and Emerging Research Avenues for Methyl 5 Fluoro 1h Indazole 7 Carboxylate
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of indazole derivatives is no exception. Future research will likely focus on developing greener synthetic routes to Methyl 5-fluoro-1H-indazole-7-carboxylate, minimizing waste, and avoiding hazardous reagents.
Recent advancements in green chemistry for indazole synthesis have showcased the use of eco-friendly solvents and catalysts. acs.orgbenthamdirect.com For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been effective in the synthesis of other indazole derivatives. acs.orgnih.gov This approach, coupled with the use of heterogeneous nanocatalysts like copper oxide on activated carbon (CuO@C), offers high yields, ligand-free conditions, and the potential for catalyst recycling. acs.orgnih.gov The application of such methodologies to the synthesis of this compound could significantly improve its environmental footprint.
Furthermore, microwave-assisted organic synthesis (MAOS) presents another green alternative, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org The development of a microwave-assisted synthesis for this specific indazole ester could be a key research focus.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indazole Derivatives
| Parameter | Conventional Synthesis | Green Synthetic Approach |
| Solvent | Often uses volatile organic compounds (VOCs) | Water, PEG, ionic liquids, or solvent-free |
| Catalyst | Homogeneous catalysts, often heavy metals | Heterogeneous, recyclable nanocatalysts |
| Energy | Conventional heating | Microwave irradiation, ultrasound |
| Waste | Higher E-factor (mass of waste per mass of product) | Lower E-factor, atom economy focus |
| Yield | Variable | Often improved yields acs.org |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Process Analytical Technology (PAT) is becoming an indispensable tool in modern chemical synthesis for ensuring process robustness and safety. researchgate.netresearchgate.net The application of in-situ spectroscopic techniques for real-time monitoring of the synthesis of this compound can provide a wealth of information, leading to optimized and more controlled processes. rsc.orgamericanpharmaceuticalreview.com
Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into the reaction setup to track the concentration of reactants, intermediates, and products in real-time. mdpi.comrsc.orgresearchgate.net For the synthesis of indazoles, which can sometimes involve exothermic and rapidly proceeding steps, this continuous monitoring is crucial for maintaining control over the reaction conditions and ensuring the desired regioselectivity, a common challenge in indazole synthesis. mdpi.comnih.gov In-situ FTIR, for example, can monitor the disappearance of starting materials and the appearance of the indazole product by tracking their characteristic vibrational bands. youtube.com
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Applicability to Indazole Synthesis |
| FTIR Spectroscopy | Functional group analysis, concentration profiles of reactants and products. americanpharmaceuticalreview.com | Monitoring the formation of the indazole ring and the ester group. mdpi.com |
| Raman Spectroscopy | Molecular vibrations, particularly useful for reactions in aqueous media. researchgate.net | Complementary to FTIR, can monitor changes in the aromatic system. |
| NMR Spectroscopy | Detailed structural information, quantification of isomers. | Crucial for ensuring the correct regiochemistry (N1 vs. N2 substitution). |
| UV-Vis Spectroscopy | Concentration of chromophoric species. rsc.org | Monitoring the consumption of starting materials that absorb in the UV-Vis range. |
The data gathered from these techniques can be used to build kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and facilitating process scale-up. youtube.com
Integration of Machine Learning and Artificial Intelligence in Indazole Design and Synthesis
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize drug discovery and materials science. mdpi.comspringer.com For this compound, AI and machine learning (ML) can be leveraged in several key areas.
In the realm of molecular design, ML models can be trained on large datasets of existing indazole derivatives and their biological activities to predict the potential therapeutic efficacy of novel, yet-to-be-synthesized analogues of this compound. researchgate.netnih.govresearchgate.net These models can identify key structural features that correlate with desired properties, guiding the design of new compounds with enhanced activity and selectivity. nih.gov
For synthesis, AI can play a crucial role in retrosynthetic analysis and reaction optimization. mdpi.com Platforms are being developed that can propose synthetic routes for complex molecules, including those with the indazole core. Furthermore, AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize by-product formation, a process that is often time-consuming and resource-intensive when done manually. youtube.comyoutube.com
Table 3: Impact of AI/ML on Indazole Research
| Application Area | AI/ML Contribution | Potential Benefit for this compound |
| Drug Discovery | QSAR modeling, virtual screening. researchgate.netnih.gov | Faster identification of potential therapeutic targets and lead optimization. |
| Synthesis Planning | Retrosynthesis prediction, reaction condition recommendation. mdpi.com | More efficient and novel synthetic routes. |
| Process Optimization | Automated reaction optimization using robotic platforms. mdpi.com | Higher yields, reduced development time. |
Exploration of Novel Chemical Transformations for Scaffold Diversification
While the core structure of this compound is established, its therapeutic potential can be significantly expanded through the exploration of novel chemical transformations to diversify the scaffold. rsc.orgnih.gov Recent years have seen a surge in methods for the functionalization of heterocyclic compounds.
One major area of future research will be the late-stage functionalization of the indazole ring. Techniques such as C-H activation and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) allow for the introduction of a wide range of substituents at various positions on the indazole core, which would otherwise be difficult to access through traditional methods. acs.orgmdpi.commdpi.com For this compound, this could involve, for example, the introduction of new groups at the C3, C4, or C6 positions to modulate its biological activity. mdpi.com
Electrochemical synthesis is another emerging area that offers unique opportunities for the functionalization of indazoles. nih.gov Electrochemical methods can provide access to reactive intermediates under mild conditions, enabling novel transformations that are not feasible with conventional reagents. nih.gov
Theoretical Predictions for New Indazole-Based Chemical Systems and Their Properties
Computational chemistry provides a powerful lens through which to predict and understand the properties of molecules. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), can offer invaluable insights. researchgate.net
DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity. researchgate.net This information can be used to rationalize the outcomes of chemical reactions and to predict the stability and reactivity of new, hypothetical indazole derivatives. For instance, theoretical studies can help in understanding the tautomeric preferences (1H vs. 2H) of substituted indazoles, which is crucial for their biological activity. austinpublishinggroup.com
Furthermore, computational methods are being developed to predict complex properties such as solubility, lipophilicity, and even potential toxicity, which are critical parameters in drug development. doi.org By simulating the interaction of indazole derivatives with biological targets like enzymes and receptors, computational docking studies can guide the design of more potent and selective therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-fluoro-1H-indazole-7-carboxylate, and how can reaction conditions be optimized?
- Methodology : Start with a fluorinated indazole precursor (e.g., 5-fluoroindazole derivatives) and employ esterification via coupling reagents like DCC/DMAP or direct carboxylation using methyl chloroformate. Monitor reaction progress by TLC (e.g., DCM/petroleum ether 9:1) and optimize temperature (0–25°C) to minimize side reactions. Purify via column chromatography with gradients of ethyl acetate/hexane .
- Key Considerations : Fluorine’s electron-withdrawing effects may slow esterification; use anhydrous conditions to avoid hydrolysis. Confirm purity via HPLC (>98%) and characterize intermediates by H/C NMR .
Q. How should this compound be stored to ensure stability, and what solvents are optimal for dissolution?
- Storage : Store in airtight containers at room temperature (RT) away from moisture and light. For long-term stability, consider desiccants or inert gas (N) purging .
- Solubility : The compound is soluble in DMSO (10 mM stock solutions recommended) and moderately soluble in methanol or acetonitrile. Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% DMSO). Pre-warm suspensions to 37°C to enhance dissolution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Analysis : Use F NMR to confirm fluorine substitution (δ ~ -120 ppm for aromatic F) and H NMR to resolve methyl ester protons (singlet at δ 3.9–4.1 ppm). Compare with literature data for indazole scaffolds .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: ~225.05) validates molecular weight. IR spectroscopy can confirm ester carbonyl stretches (~1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Experimental Design : Grow single crystals via slow evaporation in methanol/ethyl acetate. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Data Analysis : Use WinGX to model anisotropic displacement parameters. Validate fluorine positioning via residual density maps. Compare bond lengths (C-F: ~1.34 Å; ester C=O: ~1.21 Å) with analogous structures .
Q. What strategies mitigate contradictory solubility data in pharmacological assays?
- Approach : Perform solubility screens in biorelevant media (e.g., FaSSIF/FeSSIF) with surfactants (Tween-80) or cyclodextrins. Use dynamic light scattering (DLS) to detect aggregates.
- Troubleshooting : If discrepancies arise between calculated (e.g., ACD/Labs) and experimental solubility, verify pH (fluorine’s inductive effects alter pKa) and temperature control .
Q. How can the median-effect principle guide studies on drug combinations involving this compound?
- Methodology : Apply the Chou-Talalay method: Treat cells with varying ratios of the compound and a partner drug (e.g., kinase inhibitors). Calculate combination index (CI) using CompuSyn software.
- Interpretation : CI < 1 indicates synergism. For dose-reduction analysis, use the dose-effect equation to identify optimal ratios while minimizing cytotoxicity .
Q. What computational tools predict the impact of fluorine substitution on the compound’s reactivity and binding affinity?
- DFT Modeling : Use Gaussian09 to optimize geometries (B3LYP/6-31G*) and calculate electrostatic potentials. Fluorine’s electronegativity alters charge distribution at the indazole core, affecting π-π stacking.
- Docking Studies : AutoDock Vina can simulate interactions with targets (e.g., kinases). Compare binding scores with non-fluorinated analogs to quantify fluorine’s contribution .
Q. How do substituents at the indazole N1 position influence metabolic stability?
- Experimental Design : Synthesize analogs (e.g., N1-methyl, N1-H) and incubate with liver microsomes (human/rat). Monitor degradation via LC-MS/MS.
- Data Interpretation : N1-methylation typically enhances metabolic stability by blocking oxidative metabolism. Fluorine at C5 may further reduce CYP450 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
